2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of imidazole and pyrido[1,2-a]benzimidazole structures, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of the imidazole ring, followed by the formation of the pyrido[1,2-a]benzimidazole core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s biological activity can be explored for potential applications in drug discovery and development. Its ability to interact with biological targets may lead to the identification of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be investigated for their potential to treat various diseases. The presence of the imidazole and pyrido[1,2-a]benzimidazole moieties suggests possible antimicrobial, anticancer, or anti-inflammatory properties.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylbenzimidazole-4-carbonitrile
- 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 2-(2-cyanoethyl)-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit unique properties due to the specific positioning of its functional groups
Properties
Molecular Formula |
C19H14N6 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6/c1-13-14(5-4-8-20)19(24-10-9-22-12-24)25-17-7-3-2-6-16(17)23-18(25)15(13)11-21/h2-3,6-7,9-10,12H,4-5H2,1H3 |
InChI Key |
XRRXJDUPAKOBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4C=CN=C4)C#N |
Origin of Product |
United States |
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